3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
The compound belongs to the class of triazoloquinazolines, which are heterocyclic compounds. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure analysis of a compound like this would typically involve techniques such as NMR, IR, and X-ray crystallography. These techniques can provide detailed information about the molecular structure and the nature of the bonds within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. Common reactions could involve its phenylpiperazine group or the triazoloquinazoline core .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined through experimental procedures. Computational methods can also provide estimates .Scientific Research Applications
Synthesis and Binding Activities
Compounds related to the specified chemical structure have been synthesized for their high affinity toward the benzodiazepine (BZ) receptor. For instance, a study led by Francis et al. (1991) investigated tricyclic heterocycles related to the 2-arylpyrazolo[4,3-c]quinolin-3(5H)-ones, resulting in compounds with notable BZ antagonistic activities in rat models. The leading compound, CGS 16228, displayed significant activity, suggesting potential therapeutic applications in disorders treated with BZ antagonists (Francis et al., 1991).
Cytotoxicity and Molecular Docking Studies
Another area of research involves the evaluation of these compounds' cytotoxicity against cancer cell lines. Mphahlele et al. (2017) synthesized 5-styryltetrazolo[1,5-c]quinazolines and assessed their in vitro cytotoxicity against human breast adenocarcinoma (MCF-7) and cervical cancer (HeLa) cells. Some derivatives exhibited significant cytotoxicity, offering insights into the design of novel anticancer agents (Mphahlele et al., 2017).
Anticancer Activity
Research by Reddy et al. (2015) focused on the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives, demonstrating anticancer activity against human neuroblastoma and colon carcinoma cell lines. This study underscores the potential of such compounds in developing new anticancer treatments (Reddy et al., 2015).
Antitumor and Antihistaminic Agents
Additionally, compounds within this family have been investigated for their antitumor activities and as potential H1-antihistaminic agents. Zhou et al. (2021) synthesized a derivative that showed better antitumor activity than reference compounds in human hepatoma and melanoma cells, indicating possible therapeutic applications in cancer treatment (Zhou et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-fluorophenyl)-8-(4-phenylpiperazine-1-carbonyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN6O2/c27-19-9-6-17(7-10-19)23-24-28-25(34)21-11-8-18(16-22(21)33(24)30-29-23)26(35)32-14-12-31(13-15-32)20-4-2-1-3-5-20/h1-11,16,30H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWELJLHWAOPYCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N=C5N4NN=C5C6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-8-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |
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